molecular formula C18H15ClF3N3O2S B7552157 2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile

2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile

Cat. No. B7552157
M. Wt: 429.8 g/mol
InChI Key: WRTSSFHPZYSEOO-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been reported to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile have been studied extensively in vitro and in vivo. Scientific research has shown that this compound can induce apoptosis (cell death) in cancer cells, reduce inflammation, and modulate neuronal activity. Additionally, it has been reported to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile in lab experiments is its ability to target multiple pathways that are involved in the pathogenesis of diseases. Additionally, this compound has been shown to have a low toxicity profile, which makes it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile. Some of the potential areas of investigation include:
1. Further studies on the mechanism of action of this compound to identify new targets for drug development.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety.
3. Development of new formulations of this compound to improve its solubility and bioavailability.
4. Investigation of the potential of this compound in combination therapy with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile is a chemical compound that has shown potential applications in the field of medicine. Scientific research has shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-convulsant properties. Further research is needed to investigate its mechanism of action, pharmacokinetics, and pharmacodynamics to determine its potential for drug development.

Synthesis Methods

The synthesis of 2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile involves a series of chemical reactions that include the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been reported in scientific literature.

Scientific Research Applications

2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Scientific research has shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-convulsant properties.

properties

IUPAC Name

2-chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S/c19-17-11-16(5-4-13(17)12-23)28(26,27)25-8-6-24(7-9-25)15-3-1-2-14(10-15)18(20,21)22/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTSSFHPZYSEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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